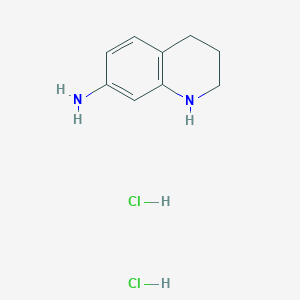

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The final product is often purified through recrystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Fully saturated amine derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A similar compound with a different ring structure.

Quinoline: The parent compound from which 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride is derived.

1,2,3,4-Tetrahydroquinoline: A closely related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific amine substitution at the 7th position, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Biological Activity

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C9H14Cl2N2

- Molecular Weight : 221.13 g/mol

- CAS Number : 1309976-14-4

The compound features a tetrahydroquinoline core with an amine substitution at the 7th position, contributing to its unique biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has been found to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it may modulate signaling pathways related to cell survival and death .

Table 1: Summary of Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 15 | Inhibition of cell cycle progression |

| A549 | 12 | Modulation of PI3K/Akt pathway |

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Studies suggest it could mitigate neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in neuronal cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It has been shown to inhibit nitric oxide synthase (NOS) isoforms selectively, which plays a crucial role in various physiological and pathological processes .

- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

Study on Anticancer Properties

A recent study evaluated the effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Neuroprotective Study

In a neuroprotection study using a neuronal cell line exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls. This suggests its potential role as a therapeutic agent for neurodegenerative diseases .

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;;/h3-4,6,11H,1-2,5,10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTSIWISKUOANV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)NC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.